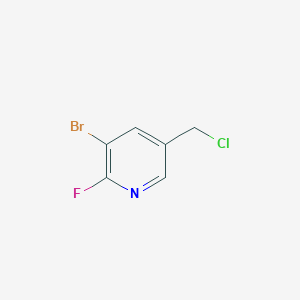

3-Bromo-5-(chloromethyl)-2-fluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Beyond

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. Its structural and functional diversity has made it a central component in numerous areas of chemical science.

Nitrogen-containing heterocycles are fundamental to the chemistry of living organisms and are integral to the development of synthetic compounds. researchgate.net These ring systems are present in a vast number of natural products, including vitamins, alkaloids, and the nucleic acids that constitute DNA and RNA. lifechemicals.comnih.gov In medicinal chemistry, nitrogen heterocycles are of paramount importance; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.com Their prevalence is due to their ability to engage in various interactions with biological targets, which is crucial for drug design. nih.gov Beyond pharmaceuticals, these compounds are widely used as agrochemicals, polymers, dyes, and corrosion inhibitors. msesupplies.comopenmedicinalchemistryjournal.com

Among nitrogen heterocycles, pyridine is one of the most significant. It is a key component in over 7,000 drug molecules and is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.comnih.gov The pyridine ring's polarity and ability to be ionized enhance the solubility and bioavailability of less soluble compounds, a valuable trait in pharmaceutical formulation. researchgate.net Its structure allows for regioselective functionalization, making it a highly adaptable building block in organic synthesis. nih.govnih.gov Pyridine derivatives are not only crucial in medicine but also in the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. researchgate.net

Overview of Halogenated Pyridine Derivatives as Key Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halopyridines are essential building blocks for creating pharmaceuticals and agrochemicals due to the unique reactivity of the carbon-halogen bond. nih.govresearchgate.net

Halogen substituents serve as reactive handles on the pyridine ring, enabling a wide range of chemical transformations. nih.gov The electron-withdrawing nature of halogens deactivates the pyridine ring, influencing its reactivity in electrophilic aromatic substitution reactions, which typically require harsh conditions. nih.govnih.gov More importantly, the carbon-halogen bond provides a site for nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. innospk.com These reactions are fundamental for constructing complex molecular architectures from simpler precursors. The ability to selectively introduce different halogens (fluorine, chlorine, bromine, iodine) at specific positions allows for controlled, stepwise modifications of the pyridine scaffold. nih.govresearchgate.net This strategic functionalization is critical in the development of new drugs and materials. mdpi.com

Pyridine rings bearing multiple halogen atoms, known as polyhalogenated pyridines, are particularly valuable intermediates. The presence of several halogens allows for sequential and site-selective reactions, providing a pathway to complex, multi-substituted pyridine derivatives. innospk.com For example, pentafluoropyridine (B1199360) can be transformed into pyridine derivatives with five different functional groups through a series of nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. rsc.org The distinct reactivity of different halogens (e.g., iodine being more reactive than bromine or chlorine in certain coupling reactions) can be exploited to achieve highly specific synthetic outcomes. This makes polyhalogenated pyridines powerful tools for building the complex molecules required in modern drug discovery and materials science. innospk.com

Contextualization of 3-Bromo-5-(chloromethyl)-2-fluoropyridine within Halogenated Pyridine Research

This compound is a polyhalogenated pyridine that embodies the synthetic utility discussed previously. It features three distinct reactive sites: a bromo group, a fluoro group, and a chloromethyl group, all attached to the core pyridine structure.

This specific arrangement of functional groups makes it a highly versatile building block. The bromine atom at the 3-position can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom at the 2-position influences the electronic properties of the ring and can be a site for nucleophilic substitution under specific conditions. Finally, the chloromethyl group at the 5-position is a reactive electrophilic site, ideal for introducing a wide range of nucleophiles to build more complex side chains.

Below are the key identifiers and properties for this compound.

| Property | Value |

|---|---|

| CAS Number | 1227584-17-9 bldpharm.com |

| Molecular Formula | C6H4BrClFN bldpharm.com |

| Molecular Weight | 224.46 bldpharm.com |

| SMILES | FC1=NC=C(CCl)C=C1Br bldpharm.com |

The strategic placement of these three different functional groups allows chemists to perform a sequence of selective reactions, making this compound a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical sectors.

Unique Substitution Pattern and its Synthetic Implications

The compound this compound possesses a distinct arrangement of functional groups that provides a platform for highly selective and sequential chemical modifications. Each substituent—fluorine at C2, bromine at C3, and the chloromethyl group at C5—offers a unique reactive handle.

Table 1: Positional Reactivity of this compound

| Position | Substituent | Type of Reactivity | Potential Transformations |

| C2 | Fluorine | Excellent SNAr leaving group | Substitution with O-, N-, S-, and C-nucleophiles |

| C3 | Bromine | Handle for cross-coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions |

| C5 | Chloromethyl | Electrophilic carbon | Nucleophilic substitution (e.g., with amines, alcohols, thiols) |

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the ring nitrogen. nih.govberkeley.edu This allows for its selective displacement by a wide range of nucleophiles under relatively mild conditions, often in preference to other halogens on the ring. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov

The bromine atom at the 3-position is less susceptible to nucleophilic attack. Instead, it serves as a classic handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, or alkynyl groups, which is a cornerstone of modern synthetic chemistry for building molecular complexity. chemrxiv.orginnospk.com

Finally, the chloromethyl group at the 5-position provides a different mode of reactivity altogether. As a benzylic-type halide, the chlorine atom is readily displaced by nucleophiles via SN2-type reactions. mdpi.com This functionality is often used to tether the pyridine scaffold to other molecules or solid supports. mdpi.com The combination of these three distinct reactive sites on a single scaffold allows chemists to perform sequential, chemoselective reactions, making it a valuable intermediate for constructing complex target molecules.

Structural Analogs and Related Research Compounds in Pyridine Chemistry

The synthetic utility of this compound is underscored by the extensive research into related halogenated pyridines. These analogs, featuring different combinations and positions of halogens, are crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials. chemrxiv.org The development of methods for the selective halogenation of pyridines remains an active area of research. chemrxiv.orgnih.govresearchgate.net

Several related compounds are commercially available or have been synthesized for specific research purposes, highlighting the importance of this structural class.

Table 2: Examples of Structurally Related Halogenated Pyridines

| Compound Name | CAS Number | Key Structural Features |

| 2-Bromo-5-fluoropyridine | 41404-58-4 | A simple analog used in Suzuki coupling reactions. |

| 3-Bromo-2-chloro-5-fluoropyridine | 884494-36-4 | Similar halogenation pattern, useful for comparative reactivity studies. innospk.comnih.gov |

| 2-Bromo-5-chloro-3-fluoropyridine | 514797-97-8 | Isomeric analog with altered electronic and steric properties. chemicalbook.com |

| 3-Bromo-5-chloro-2-fluoropyridine | 884494-87-5 | An isomer lacking the reactive chloromethyl group. innospk.comnih.gov |

| 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Not Available | The trifluoromethyl group is a common bioisostere for other functional groups. sigmaaldrich.com |

| 2-Methoxy-3-bromo-5-fluoropyridine | Not Available | An intermediate for TRK inhibitors, where fluorine and bromine guide synthesis. google.com |

Research on these and other analogs continues to expand the synthetic chemist's toolbox. For example, methods have been developed for the late-stage functionalization of complex molecules by combining C-H fluorination with subsequent SNAr reactions. nih.govberkeley.edu The development of novel phosphine (B1218219) reagents has enabled selective halogenation at the 4-position of pyridines, a traditionally challenging transformation. acs.orgnih.gov These advancements, coupled with the availability of versatile building blocks like this compound, propel innovation in chemistry and related sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXILFQDMYMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Chloromethyl 2 Fluoropyridine and Analogues

Retrosynthetic Analysis of 3-Bromo-5-(chloromethyl)-2-fluoropyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic pathways by disconnecting the key functional groups.

A primary disconnection targets the chloromethyl group at the C5 position. This bond can be formed through the radical chlorination of a methyl group, a common late-stage functionalization. This leads back to the precursor 3-bromo-2-fluoro-5-methylpyridine .

Further disconnection involves the halogen substituents on the pyridine (B92270) ring. The sequence of introducing the bromine and fluorine atoms is crucial for a successful synthesis.

Disconnecting the C3-Br bond: The bromine at the 3-position can be introduced via electrophilic aromatic substitution, as the pyridine ring is electronically directed to this position, albeit sluggishly. nih.govnih.gov This suggests a precursor like 2-fluoro-5-methylpyridine .

Disconnecting the C2-F bond: The fluorine atom at the C2 position is often installed via a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. acsgcipr.org This approach would start from a precursor such as 3-bromo-2-chloro-5-methylpyridine . The chlorine atom at the 2-position is a good leaving group for nucleophilic substitution by a fluoride (B91410) ion.

Finally, the pyridine scaffold itself can be disconnected, suggesting its formation from acyclic precursors through a cyclization reaction. A plausible strategy would involve constructing a 5-methylpyridine ring with appropriate handles for subsequent halogenation reactions.

Based on this analysis, a common forward synthetic approach involves:

Synthesis of a substituted 2-chloro-5-methylpyridine (B98176) precursor.

Regioselective bromination at the C3 position.

Fluorination at the C2 position via a Halex reaction.

Side-chain chlorination of the methyl group at the C5 position.

Approaches to Pyridine Ring Formation with Specific Halogenation

The construction of the specifically substituted pyridine ring is the foundational challenge in synthesizing the target molecule. This can be achieved either by building the ring with the substituents already in place or by functionalizing a pre-formed pyridine core.

Various methods exist for constructing the pyridine skeleton from acyclic precursors, often involving multicomponent condensation reactions. nih.gov For instance, zeolite catalysts have been used in the three-component condensation of ethanol (B145695), formaldehyde, and ammonia (B1221849) to produce pyridines and picolines (methylpyridines). nih.gov While these methods are effective for simpler pyridines, creating a highly substituted pattern like that in the target molecule directly from a cyclization reaction is challenging and often requires heavily functionalized building blocks. nih.gov A more practical approach is to synthesize a simpler, strategically substituted pyridine, such as 2-hydroxy-5-methylpyridine (B17766) or 2-amino-5-methylpyridine, which can then undergo further transformations.

Given the electron-deficient nature of the pyridine ring, regioselective halogenation requires specific strategies to overcome the ring's deactivation towards electrophilic attack and to direct the substituents to the desired positions. nih.gov

Introducing a bromine atom at the C3 position of a pyridine ring is a key synthetic step.

Electrophilic Routes: Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring preferentially occurs at the 3-position due to the deactivating effect of the nitrogen atom. nih.gov However, these reactions are electronically mismatched and often require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids with elemental bromine. nih.gov A more modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which transforms the electron-deficient pyridine into a more reactive acyclic diene, allowing for highly regioselective bromination at the desired position under mild conditions. nih.govchemrxiv.orgchemrxiv.org N-bromosuccinimide (NBS) is a common reagent for such transformations. mdpi.com

Organometallic Routes: Organometallic strategies offer an alternative with potentially higher regiochemical control. rsc.org These methods involve the formation of an organometallic intermediate, such as a pyridyl lithium or Grignard reagent, which then reacts with an electrophilic bromine source (e.g., Br₂ or NBS). researchgate.net The organometallic species can be generated through deprotonation with a strong base or via a metal-halogen exchange from a pre-existing halopyridine. researchgate.net This approach allows for the precise placement of the bromine atom, guided by the position of the initial metalation.

Table 1: Comparison of Bromination Methods for Pyridine Systems

| Method | Reagents | Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂, Lewis/Brønsted Acid | High Temperature | C3-selective | Direct C-H functionalization | Harsh conditions, potential for regioisomeric mixtures nih.gov |

| Zincke Imine Intermediate | Zincke Salt, NBS, Acid | Mild | Highly C3-selective chemrxiv.orgchemrxiv.org | Mild conditions, high selectivity | Multi-step one-pot procedure |

| Organometallic Route | Strong Base (e.g., LDA), then Br₂/NBS | Low Temperature | Site-selective based on metalation | High regiocontrol rsc.org | Requires pre-functionalized substrate, sensitive reagents |

Regioselective Halogenation Strategies for Pyridine Precursors (Bromination, Fluorination, Chlorination)

Fluorination Techniques and Halogen Exchange Reactions

Introducing fluorine onto a pyridine ring can be accomplished through several methods, with halogen exchange being the most common for the 2-position.

Fluorination Techniques: Direct C-H fluorination of pyridines is possible but can be challenging. Reagents like silver(II) fluoride (AgF₂) have been shown to directly fluorinate pyridines at the C2 position. nih.govorgsyn.org Electrophilic fluorinating agents, such as Selectfluor®, can also be used, often proceeding through intermediate structures like dihydropyridines. nih.gov Rhodium-catalyzed C-H functionalization has also been developed to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Halogen Exchange Reactions (Halex): The Halex reaction is a robust and widely used industrial method for synthesizing aryl fluorides. acsgcipr.org It is a nucleophilic aromatic substitution (SNAr) where a chloride or bromide atom on an electron-deficient ring is displaced by a fluoride ion. acsgcipr.org For the synthesis of 2-fluoropyridines, a 2-chloropyridine (B119429) precursor is typically heated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP). acsgcipr.orgresearchgate.net The efficiency of the reaction is enhanced by the electron-withdrawing nature of the pyridine ring and any other deactivating groups present. Phase-transfer catalysts are often employed to increase the solubility and reactivity of the fluoride salt. acsgcipr.org

Table 2: Overview of Fluorination Techniques for Pyridine Rings

| Technique | Reagents | Typical Position | Mechanism | Key Features |

|---|---|---|---|---|

| Direct C-H Fluorination | AgF₂ | C2 orgsyn.org | Radical/Oxidative | Direct functionalization of C-H bonds |

| Electrophilic Fluorination | Selectfluor® | Varies | Electrophilic Addition | Applicable to activated systems nih.gov |

| Halogen Exchange (Halex) | KF, CsF; Polar Aprotic Solvent | C2, C4 | SNAr acsgcipr.org | Requires a good leaving group (Cl, Br); widely used in industry |

Chlorination Methods for Pyridine Systems

The final step in the synthesis of this compound is the chlorination of the methyl group at the C5 position. This is a side-chain halogenation, which typically proceeds via a free-radical mechanism.

Common methods for this transformation include:

Reaction with Elemental Chlorine: Stepwise chlorination of a methyl group on a pyridine ring can be achieved using elemental chlorine. This reaction is often carried out in an inert solvent at moderate temperatures (40-80 °C) and requires the presence of a hydrochloric acid binding agent to prevent the formation of the pyridine hydrochloride salt, which is difficult to chlorinate. google.com

Reaction with N-Chlorosuccinimide (NCS): NCS is a common reagent for benzylic and allylic chlorination. The reaction is initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method offers milder conditions compared to using elemental chlorine.

Reaction with Sodium Hypochlorite (B82951): A rapid method for the side-chain chlorination of heterocyclic compounds involves using sodium hypochlorite under focused microwave irradiation, providing an efficient alternative. rsc.org

Table 3: Methods for Side-Chain Chlorination of 5-Methylpyridine Precursors

| Method | Reagents | Conditions | Mechanism | Notes |

|---|---|---|---|---|

| Elemental Chlorine | Cl₂ | 40-80 °C, Inert Solvent, HCl scavenger google.com | Radical | Allows for stepwise chlorination (mono-, di-, tri-) |

| N-Chlorosuccinimide | NCS, Radical Initiator (e.g., AIBN) or UV light | Reflux in CCl₄ or similar solvent | Radical | Milder conditions, good for selective monochlorination |

| Sodium Hypochlorite | NaOCl | Microwave Irradiation rsc.org | Radical | Rapid and efficient method |

Introduction of the Chloromethyl Moiety

The installation of a chloromethyl group onto a pyridine ring is a critical transformation for enabling subsequent functionalization, such as the introduction of amine or thiol nucleophiles. This functional group serves as a versatile handle in the construction of more complex molecular architectures.

The introduction of a chloromethyl group onto a pyridine ring can be achieved through several strategic approaches. A common and effective method involves the chlorination of a precursor bearing a hydroxymethyl or a methyl group at the desired position.

Direct chloromethylation of the pyridine ring is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution. Therefore, indirect methods are generally preferred. One of the most prevalent strategies is the conversion of a hydroxymethylpyridine derivative into its corresponding chloromethyl analogue. This transformation is typically accomplished using standard chlorinating agents. google.com For instance, reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are frequently employed for this purpose. google.comnih.gov The reaction of a hydroxymethylpyridine with one of these reagents leads to the substitution of the hydroxyl group with a chlorine atom.

Another viable strategy is the radical chlorination of a methylpyridine derivative. However, this method can sometimes lead to the formation of dichlorinated and trichlorinated byproducts and may require careful optimization to achieve selectivity for the monochlorinated product.

Given the structure of this compound, a logical precursor would be 3-bromo-5-(hydroxymethyl)-2-fluoropyridine. The synthesis of this precursor would be a key step in a linear synthetic sequence.

The successful installation of the chloromethyl group is highly dependent on the choice of precursor and the optimization of reaction conditions to maximize yield and minimize side reactions.

Precursors:

Hydroxymethylpyridines: As mentioned, 5-(hydroxymethyl)pyridine derivatives are excellent precursors for the synthesis of 5-(chloromethyl)pyridines. In the context of this compound, the direct precursor would be 3-bromo-5-(hydroxymethyl)-2-fluoropyridine . The synthesis of this intermediate would involve the introduction of the hydroxymethyl group onto the 3-bromo-2-fluoropyridine (B1273648) core.

Methylpyridines: While less common for selective monochlorination, 5-methylpyridine derivatives could also serve as precursors. The synthesis of the target compound would then involve the challenging selective chlorination of 3-bromo-2-fluoro-5-methylpyridine .

Optimized Reaction Conditions:

For the chlorination of hydroxymethylpyridines, several reagents and conditions have been reported to be effective. The choice of reagent can influence the reaction temperature, time, and the need for a solvent.

| Chlorinating Agent | Typical Solvents | Reaction Temperature (°C) | Key Considerations |

| Thionyl Chloride (SOCl₂) | Chloroform (B151607), Methylene (B1212753) Chloride, or neat | 0 to reflux | Can be used in excess or in the presence of a base like pyridine to neutralize the HCl byproduct. |

| Phosphorus Oxychloride (POCl₃) | Chloroform, or neat | 80 - 120 | Often used in excess and can also act as the solvent. google.com |

| Phosphorus Pentachloride (PCl₅) | Phosphoryl Chloride, Chloroform | 80 - 120 | A powerful chlorinating agent, often used in combination with POCl₃. google.com |

For example, the synthesis of 2-chloro-5-chloromethyl-pyridine from 2-hydroxy-5-hydroxymethylpyridine has been successfully achieved by heating with phosphorus pentachloride in phosphoryl chloride at 105°C for 6 hours. google.com A similar protocol could likely be adapted for the chlorination of 3-bromo-5-(hydroxymethyl)-2-fluoropyridine. The use of an inert solvent such as chloroform or methylene chloride is also a viable option. google.com

Integrated Multi-step Synthetic Sequences for this compound

The synthesis of a polysubstituted pyridine like this compound invariably requires a multi-step approach. The strategic ordering of bond-forming and functional group interconversion steps is crucial for an efficient and high-yielding synthesis.

Two primary strategies are employed in multi-step synthesis: linear and convergent pathways. youtube.com

The efficiency and scalability of a synthetic route are critical factors, particularly for the industrial production of chemical intermediates. nih.gov Key considerations include the cost and availability of starting materials, the number of synthetic steps, the yield of each step, the ease of purification, and the safety and environmental impact of the reagents and solvents used.

For the synthesis of halogenated pyridines, reactions that proceed with high regioselectivity are highly desirable to avoid the formation of isomeric byproducts that can be difficult to separate. The use of robust and well-understood reactions, such as the chlorination of hydroxymethylpyridines with thionyl chloride or phosphorus oxychloride, is often favored for scalability. google.com Solvent-free or high-concentration reactions can also improve process efficiency and reduce waste. For instance, procedures for the chlorination of hydroxypyridines using equimolar amounts of POCl₃ in a sealed reactor at high temperatures have been developed for large-scale preparations. nih.gov Such methods minimize the environmental burden associated with handling excess reagents. nih.gov

Comparative Analysis of Synthetic Routes for Related Halomethyl Pyridines

A comparative analysis of the synthetic routes to various halomethyl pyridines can provide valuable insights into the selection of an optimal strategy for a specific target.

The synthesis of 2-chloro-5-chloromethyl-pyridine from 6-hydroxynicotinic acid provides a well-documented example of a multi-step linear synthesis. google.com This process involves the conversion of the carboxylic acid to an acid chloride, followed by reduction to the alcohol, and finally a double chlorination of the hydroxyl group on the ring and the hydroxymethyl group. google.com This route highlights the utility of a hydroxymethyl precursor for the introduction of the chloromethyl group.

The synthesis of 2-bromo-6-(chloromethyl)-3-fluoropyridine likely proceeds through a similar strategy, starting from a suitable fluoropyridine precursor. The introduction of the bromomethyl functionality would likely involve the bromination of a methyl group or the conversion of a hydroxymethyl group.

In contrast, the synthesis of 3-bromo-5-methylpyridine has been reported via a route that involves the construction of the methyl-substituted pyridine ring followed by halogenation. patsnap.com This showcases an alternative strategy where the substitution pattern is established early in the synthesis.

The choice between these different approaches depends on several factors, including the availability of starting materials and the desired regiochemistry of the final product. For this compound, a route proceeding through the corresponding 5-hydroxymethyl derivative appears to be a robust and predictable strategy, leveraging well-established chlorination methodologies.

Reactivity and Mechanistic Insights of 3 Bromo 5 Chloromethyl 2 Fluoropyridine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally a challenging transformation due to the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. The presence of halogen and chloromethyl substituents further modulates this inherent reactivity.

Influence of Halogen and Chloromethyl Substituents on Regioselectivity and Reactivity

Both fluorine and bromine are deactivating groups due to their inductive electron-withdrawing effects. The chloromethyl group is also generally considered to be weakly deactivating. libretexts.org Consequently, the pyridine ring in 3-Bromo-5-(chloromethyl)-2-fluoropyridine is significantly deactivated towards electrophilic attack.

Should an electrophilic substitution reaction be forced to occur, the regioselectivity would be determined by the combined directing effects of the existing substituents. The fluorine at C-2 and the bromine at C-3 would further reinforce the inherent meta-directing nature of the pyridine nitrogen, making the C-4 and C-6 positions the most electron-deficient and least likely to be attacked. The chloromethyl group at C-5 would also direct an incoming electrophile to the C-2 and C-6 positions (ortho and para to itself, though the para position is occupied by nitrogen). Given the strong deactivation of all positions, electrophilic substitution on this molecule is highly unfavorable under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when good leaving groups, such as halogens, are present at positions ortho or para to the ring nitrogen.

Reactivity of Halogen Atoms (Bromine, Fluorine) to Nucleophilic Attack in Pyridine Derivatives

In SNAr reactions of polyhalogenated pyridines, the reactivity of the halogen leaving groups typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy for its formation. stackexchange.com

For this compound, the fluorine atom at the C-2 position is ortho to the ring nitrogen, making it highly susceptible to nucleophilic attack. The bromine atom at C-3 is in a meta-like position relative to the nitrogen and is therefore significantly less activated towards SNAr.

Directed Nucleophilic Substitution in Polyhalogenated Pyridines

The regioselectivity of nucleophilic attack on polyhalogenated pyridines is dictated by the position of the halogens relative to the activating nitrogen atom. Nucleophilic attack preferentially occurs at the C-2 (ortho) and C-4 (para) positions.

In the case of this compound, the C-2 position is occupied by a highly activated fluorine atom. Therefore, nucleophilic attack will overwhelmingly favor the displacement of the fluoride (B91410) ion. Studies on similarly substituted pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, have demonstrated that under SNAr conditions (e.g., heating with a nucleophile), selective substitution of the halogen at the C-2 position can be achieved.

Transformations Involving the Chloromethyl Group

The chloromethyl group at the C-5 position provides an additional site for chemical modification through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chlorine atom of the chloromethyl group is susceptible to displacement by a variety of nucleophiles. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary alkyl halides like the chloromethyl group. organic-chemistry.orgyoutube.com The accessibility of the carbon atom to backside attack by a nucleophile is a key factor in the facility of SN2 reactions. organic-chemistry.orgyoutube.com

The reactivity of the chloromethyl group allows for the introduction of a wide range of functional groups at the C-5 position. For instance, reaction with alkoxides or phenoxides would yield ethers, while reaction with amines would lead to the formation of secondary or tertiary amines. Similarly, thioethers can be synthesized by reacting with thiolates.

The following table summarizes potential nucleophilic substitution reactions involving the chloromethyl group:

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Alkoxide | Sodium Methoxide | Ether |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | Amine |

| Cyanide | Sodium Cyanide | Nitrile |

| Azide (B81097) | Sodium Azide | Azide |

It is important to note that the reaction conditions for substitutions at the chloromethyl group must be carefully chosen to avoid competing SNAr reactions on the pyridine ring, particularly at the activated C-2 position. Milder conditions, such as lower temperatures, would generally favor substitution at the more reactive benzylic-like chloromethyl position over the aromatic C-F bond.

Derivatization and Functional Group Interconversions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 5-position of the pyridine ring serves as a primary site for nucleophilic substitution reactions. As a benzylic-like halide, it is susceptible to displacement by a variety of nucleophiles, enabling straightforward functional group interconversions. This reactivity is a cornerstone for introducing diverse structural motifs into the molecule.

Common derivatizations involve the substitution of the chloride, which is a good leaving group, by oxygen, nitrogen, or carbon-based nucleophiles. These transformations are typically achieved under standard SN2 reaction conditions.

Key Functional Group Interconversions:

Ether Formation: In the presence of an alkoxide or phenoxide, the chloromethyl group can be converted into an ether linkage. This reaction, a variation of the Williamson ether synthesis, proceeds by the nucleophilic attack of the alkoxide on the electrophilic carbon of the chloromethyl group.

Amine Synthesis: Primary or secondary amines can displace the chloride to form the corresponding secondary or tertiary amines, respectively. This allows for the introduction of various nitrogen-containing functional groups. Ammonia can also be used to yield the primary amine.

Cyanide Substitution: Reaction with a cyanide salt, such as sodium or potassium cyanide, replaces the chlorine with a cyano group (-CN). This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a pathway to extend the carbon chain.

Thioether Formation: Thiolates readily react with the chloromethyl group to form thioethers, introducing sulfur-containing moieties into the molecule.

The following interactive table summarizes typical nucleophilic substitution reactions at the chloromethyl position.

Derivatization of the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group | General Reaction |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) | R-CH₂Cl + NaOR' → R-CH₂OR' + NaCl |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | R-CH₂Cl + NH₃ → R-CH₂NH₃⁺Cl⁻ → R-CH₂NH₂ |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CH₂CN) | R-CH₂Cl + KCN → R-CH₂CN + KCl |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) | R-CH₂Cl + NaSR' → R-CH₂SR' + NaCl |

Cross-Coupling Reactions at Halogenated Positions

The pyridine ring of this compound is decorated with two different halogen atoms, bromine at C3 and fluorine at C2. This arrangement provides opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for modifying heteroaromatic systems. For this compound, these reactions primarily occur at the C-Br bond, which is significantly more reactive than the C-F bond under typical palladium catalysis conditions.

Suzuki-Miyaura Coupling: This reaction pairs the halopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring.

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the halopyridine with a primary or secondary amine. It is a key strategy for synthesizing arylamines and their derivatives.

Sonogashira Coupling: This reaction involves the coupling of the halopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. This is an efficient way to introduce alkynyl moieties.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

| Reaction Name | Coupling Partner | Product Type | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl or Vinylpyridine | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl Amine | C(sp²)-N |

| Sonogashira | Terminal Alkyne (RC≡CH) | Arylalkyne | C(sp²)-C(sp) |

In polyhalogenated pyridine systems, the selectivity of cross-coupling reactions is governed by the relative reactivity of the carbon-halogen bonds. The established reactivity order for palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl > C-F.

For this compound, this reactivity hierarchy dictates that cross-coupling will occur selectively at the C3-Br bond. The C2-F bond is substantially less reactive and typically remains intact under conditions optimized for C-Br functionalization. The chloromethyl group is generally not reactive towards the palladium catalyst under these conditions. This inherent chemoselectivity allows for the stepwise and controlled functionalization of the molecule. For instance, a Suzuki coupling can be performed at the 3-position, leaving the 2-fluoro and 5-chloromethyl groups available for subsequent, different chemical transformations. Studies on dihalopyridines consistently show that coupling occurs preferentially at the heavier halogen. lookchem.com

The choice of palladium catalyst and, critically, the supporting ligand, has a profound impact on the efficiency, selectivity, and scope of cross-coupling reactions on pyridine substrates. The electron-deficient nature of the pyridine ring can pose challenges, such as catalyst deactivation. Modern catalyst systems employ electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to overcome these issues.

Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.

Ligands:

Phosphine Ligands: Bulky, electron-rich monophosphine ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig (e.g., RuPhos) families are highly effective in promoting oxidative addition and reductive elimination steps. nih.gov Bidentate phosphines like BINAP and DPPF have also proven effective, particularly in earlier generation catalyst systems. nih.govalfredstate.edu

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable palladium complexes, often exhibiting high catalytic activity and stability, even for challenging substrates like aryl chlorides.

The selection of the ligand-catalyst combination can influence which halogen is targeted in more complex polyhalogenated systems and can be optimized to maximize yield and minimize side reactions. nih.gov

Metal-halogen exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic species. wikipedia.org For this compound, this reaction would preferentially occur at the more labile C-Br bond. Typically, an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is used at low temperatures (e.g., -78 °C) to prevent side reactions. tcnj.edu

The reaction involves the exchange of the bromine atom for a lithium atom, generating 5-(chloromethyl)-2-fluoro-3-lithiopyridine. This new organolithium intermediate is a potent nucleophile and strong base, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide array of substituents at the 3-position. The use of cryogenic temperatures is crucial to ensure the stability of the lithiated intermediate and to prevent undesired reactions with other functional groups in the molecule. mdpi.com

In addition to organolithium reagents, Grignard and organozinc reagents are valuable tools for pyridine functionalization.

Grignard Reagents: While direct formation of a Grignard reagent by reacting this compound with magnesium metal can be challenging due to the presence of multiple reactive sites, it can often be prepared indirectly via a lithium-halogen exchange followed by transmetalation with a magnesium salt (e.g., MgBr₂·OEt₂). The resulting Grignard reagent, 5-(chloromethyl)-2-fluoro-3-(magnesiobromo)pyridine, is a strong nucleophile that can react with a range of electrophiles. wikipedia.orgchemguide.co.uk

Organozinc Reagents: Organozinc reagents offer several advantages, including higher functional group tolerance and lower basicity compared to their lithium or magnesium counterparts. They can be prepared either by direct insertion of activated zinc (Rieke® Zinc) into the C-Br bond or by transmetalation from the corresponding organolithium species. nih.gov These organozinc intermediates are particularly useful in palladium-catalyzed Negishi cross-coupling reactions, where they can be coupled with other aryl or vinyl halides. This approach provides a complementary method to Suzuki coupling for forming C-C bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for Pyridine Functionalization

Oxidation and Reduction Reactions of the Pyridine Nucleus and Side Chains

The reactivity of this compound in oxidation and reduction reactions is dictated by its constituent functional groups: the halogenated pyridine ring and the chloromethyl side chain. Each site exhibits characteristic reactivity.

Oxidation Reactions

The primary site for oxidation in a pyridine ring is the nitrogen atom. Treatment of pyridines with peroxy acids, such as peroxybenzoic acid or peracetic acid, typically yields the corresponding Pyridine N-oxide. wikipedia.org This transformation is a general and high-yield reaction for many pyridine derivatives. scripps.edu

For this compound, the reaction would be as follows:

This compound + RCO₃H → this compound N-oxide + RCO₂H

The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. It significantly increases the electron deficiency of the ring, making it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org Conversely, it deactivates the ring towards electrophilic substitution. The N-oxide itself can act as an oxidizing agent in certain synthetic applications. organic-chemistry.org

The chloromethyl side chain is generally resistant to oxidation under conditions used for N-oxide formation. However, under more vigorous oxidizing conditions, side-chain oxidation can occur, potentially leading to the formation of a carboxylic acid, although this often requires harsh reagents and may compete with degradation of the electron-deficient ring.

Reduction Reactions

Both the pyridine nucleus and the chloromethyl group can undergo reduction, typically under different conditions.

Pyridine Ring Reduction: The pyridine ring is more readily reduced than a benzene (B151609) ring. uoanbar.edu.iq Catalytic hydrogenation (e.g., using H₂ with catalysts like Platinum, Palladium, or Rhodium) or reduction with sodium in ethanol (B145695) can reduce the pyridine to a piperidine (B6355638) ring. uoanbar.edu.iq Due to the presence of deactivating halogen substituents, the reduction of this compound would likely require forcing conditions. This process would yield the corresponding substituted piperidine.

Chloromethyl Side Chain Reduction: The chloromethyl group is susceptible to various reduction methods. It can be reduced to a methyl group via hydrodehalogenation. This can be achieved using methods like catalytic hydrogenation or with reducing agents such as triphenyltin (B1233371) hydride. documentsdelivered.com A patent also describes methods for obtaining hydroxymethylpyridines from chloromethylpyridines through reduction reactions, which can then be re-chlorinated if needed. google.com The selective reduction of the chloromethyl group without affecting the pyridine ring is a common synthetic strategy. For instance, the reduction of related trichloromethylpyridines to dichloromethylpyridines has been documented. google.com

The relative ease of reduction for different sites in the molecule allows for selective transformations, which is a key aspect of its utility as a synthetic intermediate.

| Reaction Type | Reagent/Condition | Probable Product |

| Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

| Reduction (Ring) | H₂ / Catalyst (e.g., Pt, Pd) | 3-Bromo-5-(chloromethyl)-2-fluoropiperidine |

| Reduction (Side Chain) | Triphenyltin hydride or Catalytic Hydrodehalogenation | 3-Bromo-2-fluoro-5-methylpyridine |

This table presents expected reactions based on the general chemistry of substituted pyridines.

Acid-Base Chemistry and Salt Formation of Halogenated Pyridines

The electronic properties of the substituents on the pyridine ring heavily influence its basicity and ability to form salts.

Acid-Base Chemistry

Pyridine is a weak base due to the lone pair of electrons on the nitrogen atom, which is not involved in the aromatic π-system. The pKa of its conjugate acid, the pyridinium (B92312) ion, is approximately 5.25. scripps.eduwikipedia.org

The presence of electron-withdrawing groups on the pyridine ring decreases the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of the corresponding pyridinium ion. libretexts.org In this compound, all three substituents (bromo, fluoro, and chloromethyl) are electron-withdrawing through their inductive effects.

Fluorine: As the most electronegative element, it has a strong electron-withdrawing inductive effect, which significantly reduces basicity. libretexts.org

Bromine: Also electron-withdrawing, contributing to the decrease in basicity.

Chloromethyl group: The chlorine atom makes this group inductively electron-withdrawing.

Consequently, this compound is expected to be a much weaker base than pyridine itself. The pKa of its conjugate acid is anticipated to be significantly lower than 5.25, likely falling in the range of 0-2, similar to other polyhalogenated or nitro-substituted pyridines. For comparison, the pKa of the conjugate acid of pyridine N-oxide is about 0.8. wikipedia.org

| Compound | Substituents | pKa of Conjugate Acid (approx.) | Basicity Relative to Pyridine |

| Pyridine | None | 5.25 wikipedia.org | - |

| 3-Fluoropyridine | -F | 2.97 | Lower |

| 3-Chloropyridine | -Cl | 2.84 | Lower |

| 3-Bromopyridine | -Br | 2.84 | Lower |

| Pyridine N-oxide | =O | 0.79 scripps.edu | Much Lower |

| This compound | -Br, -CH₂Cl, -F | Estimated < 2 | Significantly Lower |

Data for substituted pyridines are included for comparison to estimate the properties of the title compound.

Salt Formation

Despite its reduced basicity, the nitrogen atom in this compound can still be protonated by strong acids to form pyridinium salts. wikipedia.org The reaction involves the donation of the nitrogen's lone pair to a proton (H⁺) from an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

C₆H₄BrClFN + HA → [C₆H₄BrClFNH]⁺A⁻ (where HA is a strong acid)

These pyridinium salts are typically crystalline solids and are more soluble in water than the free base. The formation of salts is a common method for the purification and handling of pyridine derivatives. Various types of salts, including N-aminopyridinium salts, can also be synthesized through specific reactions. nih.gov The interaction with acids is a fundamental aspect of the chemistry of pyridines, enabling applications such as their use as catalysts or in the formation of ionic liquids. rsc.orgresearchgate.net

Strategic Functionalization Via Chemoselective Transformations

Selective Modification of Halogen Atoms in 3-Bromo-5-(chloromethyl)-2-fluoropyridine

The pyridine (B92270) ring of the title compound is adorned with two different halogen atoms, bromine and fluorine, each offering a unique handle for synthetic modification. Their differing reactivity profiles are the cornerstone of sequential functionalization strategies.

The reactivity of halogen substituents on a pyridine ring is highly dependent on their position and the type of reaction being performed. In general, for pyridine systems, the order of reactivity for different halogens is not absolute and varies with the reaction mechanism, such as nucleophilic aromatic substitution (SNAr) versus transition-metal-catalyzed cross-coupling.

Fluorine: The fluorine atom at the C-2 position is highly activating for SNAr reactions. This is due to fluorine's high electronegativity, which strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. The rate of SNAr for a 2-fluoropyridine (B1216828) is significantly faster—reportedly 320 times faster—than that of the corresponding 2-chloropyridine (B119429) nih.gov. This makes the C-2 position a prime target for substitution by nucleophiles like alkoxides, amines, and thiolates under relatively mild conditions.

Bromine: The bromine atom at the C-3 position is predominantly reactive towards transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The carbon-bromine bond is weaker than the carbon-fluorine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a metal catalyst (e.g., palladium or copper). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position with high regioselectivity.

Chlorine: While the title compound does not have a chlorine on the ring, related halopyridines do. A chlorine atom is generally less reactive than bromine in cross-coupling reactions but more reactive than fluorine. Conversely, in SNAr reactions, chlorine is less reactive than fluorine. This intermediate reactivity allows it to be either retained or targeted for substitution depending on the reaction conditions and the other halogens present.

This hierarchy of reactivity allows for the selective functionalization of the pyridine core.

Interactive Table: Halogen Reactivity Profile

| Halogen Position | Halogen Type | Preferred Reaction Type | Relative Reactivity |

| C-2 | Fluorine (F) | Nucleophilic Aromatic Substitution (SNAr) | High |

| C-3 | Bromine (Br) | Transition-Metal Cross-Coupling | High |

| Ring Position | Chlorine (Cl) | Cross-Coupling / SNAr | Intermediate |

Orthogonal reactivity refers to the ability to perform distinct, non-interfering chemical reactions on a multifunctional molecule in any desired order. The differential reactivity of the C-F and C-Br bonds in this compound is ideally suited for such strategies. A typical synthetic sequence might involve targeting the most labile bond first under conditions that leave the others intact.

A common strategy involves:

Cross-Coupling at C-3: The C-Br bond is first targeted using a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki reaction with a boronic acid can introduce a new aryl or alkyl group at the C-3 position. These conditions are typically mild enough not to disturb the C-F bond or the chloromethyl group.

Nucleophilic Substitution at C-2: The resulting 3-substituted-5-(chloromethyl)-2-fluoropyridine can then undergo an SNAr reaction. Treatment with a strong nucleophile, such as sodium methoxide, will selectively displace the fluoride (B91410) at the C-2 position to introduce a methoxy (B1213986) group.

Modification of the Chloromethyl Group: The chloromethyl side chain can be modified at any stage of the sequence, as the SN2 reactions it undergoes typically require conditions orthogonal to both cross-coupling and SNAr.

This sequential approach allows for the controlled and stepwise construction of highly functionalized pyridine structures from a single, versatile starting material.

Selective Transformations at the Chloromethyl Site

The chloromethyl group (-CH₂Cl) at the C-5 position serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions (SN2). This functional group provides a means to introduce a wide variety of side chains, further expanding the molecular diversity accessible from this precursor.

A key advantage of the chloromethyl group is that its derivatization can typically be achieved under conditions that leave the aromatic C-Br and C-F bonds untouched. Reactions at the benzylic-like chloromethyl position are kinetically favored and mechanistically distinct from reactions on the sp²-hybridized carbons of the pyridine ring. Nucleophiles such as amines, cyanides, azides, thiols, and carboxylates can be used to displace the chloride, thereby elongating the side chain or introducing new functionalities.

For example, reaction with potassium cyanide would yield the corresponding acetonitrile (B52724) derivative, while reaction with sodium azide (B81097) would produce the azidomethyl intermediate, which can be further reduced to an aminomethyl group. Throughout these transformations, the bromine and fluorine atoms on the pyridine ring remain intact, available for subsequent functionalization steps as described previously.

Interactive Table: Selective Side-Chain Modifications

| Nucleophile | Reagent Example | Resulting Side-Chain (-CH₂-Nu) | Ring Halogens |

| Cyanide | KCN | -CH₂CN (Acetonitrile) | Retained |

| Azide | NaN₃ | -CH₂N₃ (Azide) | Retained |

| Amine | R₂NH | -CH₂NR₂ (Amine) | Retained |

| Thiolate | RSH, base | -CH₂SR (Thioether) | Retained |

| Alkoxide | RONa | -CH₂OR (Ether) | Retained |

Orthogonal Reactivity and Multi-functionalization Strategies for Complex Pyridine Synthesis

The combination of three distinct reactive sites (C-Br, C-F, and -CH₂Cl) makes this compound a powerful building block for constructing complex, multi-functionalized pyridines. ekb.eg By strategically combining the selective transformations discussed, chemists can access a vast chemical space. The principles of orthogonal protection and sequential reaction control are paramount in designing efficient synthetic routes. nih.gov

A hypothetical multi-functionalization strategy could proceed as follows:

Initial Side-Chain Modification: The synthesis might begin with the modification of the chloromethyl group to install a desired side chain, for example, by reacting it with a secondary amine to form a tertiary amine.

C-3 Arylation: The resulting product could then undergo a Suzuki cross-coupling reaction to replace the bromine atom at C-3 with an aryl substituent.

Final C-2 Substitution: The final step could involve an SNAr reaction to displace the fluorine atom at C-2 with an alkoxide or another nucleophile.

This approach, where each step targets a specific functional group without affecting the others, exemplifies a robust strategy for the synthesis of precisely substituted pyridine cores, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

Regiocontrol in Pyridine Derivatization through Directed Metallation and Other Methods

Beyond leveraging the inherent reactivity of the existing functional groups, advanced methods can be employed to achieve functionalization at otherwise unreactive positions, such as the C-4 C-H bond. Directed ortho metalation (DoM) is a powerful technique for achieving such regiocontrol. wikipedia.orgorganic-chemistry.org

In a DoM reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium base, directing the deprotonation of a nearby (ortho) C-H bond. baranlab.orguwindsor.ca The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. harvard.edu

For derivatives of this compound, two primary regioselective metalation pathways can be envisioned:

Halogen-Metal Exchange: The carbon-bromine bond is the most susceptible to halogen-metal exchange. Treatment with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (-78 °C) would likely lead to the formation of a 3-lithiated pyridine intermediate. This species can then react with a range of electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to install a new functional group at the C-3 position.

Directed ortho Metalation: The halogen substituents themselves can act as directing groups. The bromine atom at C-3 could potentially direct lithiation to the C-4 position using a non-nucleophilic base like lithium diisopropylamide (LDA). researchgate.net This would generate a 4-lithiated pyridine, providing a synthetic route to functionalization at this position, which is not possible through the other reaction types discussed. The newly formed C-Li bond can be quenched with various electrophiles.

These metalation techniques provide complementary strategies for functionalization, enabling the synthesis of tetra- and penta-substituted pyridines with precise control over the substitution pattern. nih.govresearchgate.net

Interactive Table: Regiocontrolled Functionalization via Metallation

| Method | Base | Position Functionalized | Intermediate | Example Electrophile (E⁺) | Product Structure (Post-Quench) |

| Halogen-Metal Exchange | n-BuLi | C-3 | 3-Lithio-5-(chloromethyl)-2-fluoropyridine | CO₂ then H⁺ | 5-(Chloromethyl)-2-fluoro-pyridine-3-carboxylic acid |

| Directed ortho Metalation | LDA | C-4 | 3-Bromo-4-lithio-5-(chloromethyl)-2-fluoropyridine | (CH₃)₂CO then H⁺ | 2-(3-Bromo-5-(chloromethyl)-2-fluoropyridin-4-yl)propan-2-ol |

Advanced Applications in Complex Molecule Synthesis

3-Bromo-5-(chloromethyl)-2-fluoropyridine as a Precursor to Advanced Intermediates

The strategic placement of three distinct halogen atoms on the pyridine (B92270) scaffold makes this compound an exceptional precursor for the synthesis of a wide array of advanced intermediates. The differential reactivity of the bromo, fluoro, and chloromethyl groups allows for selective and sequential chemical transformations, providing a modular approach to complex molecule construction.

The bromine atom at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. innospk.com This enables the introduction of a vast range of aryl, heteroaryl, and alkyl substituents, thereby generating significant molecular complexity. The fluorine atom at the 2-position, being ortho to the nitrogen, activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

Perhaps the most versatile feature of this compound is the chloromethyl group at the 5-position. This benzylic-like chloride is highly susceptible to nucleophilic substitution, providing a convenient handle for the attachment of a wide variety of functional groups. This "clickable" nature of the chloromethyl group is a key attribute that facilitates the rapid synthesis of diverse intermediates.

Key Reaction Pathways for Intermediate Synthesis:

| Reactive Site | Reaction Type | Reagents and Conditions | Resulting Intermediate Functionality |

| 3-Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl or heteroaryl substitution |

| 3-Bromo | Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl substitution |

| 3-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl substitution |

| 2-Fluoro | Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Amino, alkoxy, or thioether substitution |

| 5-(chloromethyl) | Nucleophilic Substitution | Azides, cyanides, amines, thiols | Azidomethyl, cyanomethyl, aminomethyl, or thiomethyl substitution |

Utilization in Scaffold Diversity and Chemical Library Synthesis

The concept of "scaffold diversity" is central to modern drug discovery and chemical biology, aiming to explore a broad range of chemical space to identify novel bioactive molecules. This compound is an ideal starting material for diversity-oriented synthesis (DOS), a strategy that aims to generate structurally diverse small molecules from a common starting material. broadinstitute.orgmdpi.com

The orthogonal reactivity of the three distinct functional handles allows for a combinatorial approach to library synthesis. By systematically varying the reaction partners at each of the three reactive sites, vast libraries of compounds with diverse substitution patterns and three-dimensional shapes can be rapidly assembled. This approach is invaluable for high-throughput screening campaigns aimed at identifying hit compounds for various biological targets.

For example, a library can be generated by first performing a Suzuki coupling at the 3-position with a set of diverse boronic acids. The resulting products can then be reacted with a library of amines at the 5-(chloromethyl) position. Finally, a subset of these compounds could undergo nucleophilic aromatic substitution at the 2-position, leading to an exponential increase in the number of unique molecules. This systematic exploration of chemical space around the pyridine core is a powerful strategy for discovering novel chemical entities.

Role in the Construction of Biologically Active Molecules

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in a large number of approved drugs and pesticides. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it an attractive motif for interacting with biological targets. This compound serves as a key building block for the synthesis of a variety of biologically active molecules.

Contributions to Pharmaceutical Intermediate Synthesis

The halogenated pyridine motif is a common feature in many pharmaceutical agents. The ability to selectively functionalize this compound makes it a valuable intermediate in the synthesis of complex drug candidates. chemimpex.com The introduction of fluorine atoms into drug molecules can often lead to improved metabolic stability, binding affinity, and bioavailability. The 2-fluoro substituent on this pyridine derivative offers this potential advantage from the outset of a synthetic route.

The versatility of this building block allows for the construction of intermediates for a range of therapeutic areas. For instance, pyridine derivatives are known to exhibit activity as kinase inhibitors, central nervous system agents, and anti-infective drugs. The ability to rapidly generate analogs using this trifunctionalized precursor can significantly accelerate the structure-activity relationship (SAR) studies that are crucial for lead optimization in drug discovery programs.

Applications in Agrochemical Development and Specialty Chemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on the discovery of novel, effective, and safe active ingredients. Pyridine-based herbicides, insecticides, and fungicides are of significant commercial importance. semanticscholar.orgnih.gov The synthetic flexibility offered by this compound makes it an attractive starting material for the development of new crop protection agents.

The introduction of specific substituents via the bromo and chloromethyl groups can be used to fine-tune the biological activity and spectrum of a potential agrochemical. Furthermore, the 2-fluoro group can enhance the systemic properties of a molecule within a plant. Beyond crop protection, this versatile building block can be employed in the synthesis of specialty chemicals, such as dyes, polymers, and electronic materials, where the tailored properties of functionalized pyridines are desirable.

Expanding the Scope of Pyridine-Based Architectures and Their Derivatives

The development of novel synthetic methodologies that expand the diversity of accessible molecular architectures is a constant goal in organic chemistry. This compound provides a platform for the construction of previously inaccessible or difficult-to-synthesize pyridine-based structures.

The sequential and selective functionalization of this compound allows for the creation of highly substituted and complex pyridine derivatives. For example, intramolecular reactions between substituents introduced at the different reactive sites can lead to the formation of fused heterocyclic systems containing the pyridine ring. This opens up new avenues for the exploration of novel chemical space and the discovery of molecules with unique properties and biological activities. The ability to build upon the pyridine core in a controlled and predictable manner is a testament to the synthetic utility of this versatile chemical building block. mdpi.com

Computational and Theoretical Studies in Halogenated Pyridine Systems

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone for predicting the reactivity and understanding the electronic characteristics of halogenated pyridines. researchgate.netnih.gov By calculating various molecular descriptors, DFT allows for a quantitative assessment of how the substituents—bromo, chloromethyl, and fluoro groups—modulate the behavior of the pyridine (B92270) ring.

Key electronic properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For a molecule like 3-Bromo-5-(chloromethyl)-2-fluoropyridine, the distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps are invaluable for predicting where a molecule will interact with other reagents. In halogenated pyridines, the electronegative halogen atoms and the nitrogen atom create distinct potential zones that guide non-covalent interactions like halogen bonding and dictate the regioselectivity of reactions. nih.gov

These DFT-based calculations provide a robust theoretical framework for understanding how the specific arrangement of halogens in this compound influences its chemical behavior.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyridine This table provides example data to illustrate the types of properties calculated via DFT for substituted pyridine systems.

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -8.37 eV | Indicates electron-donating capability |

| LUMO Energy | -3.38 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.99 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

Mechanistic Probes using Computational Chemistry in Pyridine Transformations

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms of reactions involving halogenated pyridines. rsc.org By modeling reaction pathways, chemists can identify transition states, intermediates, and the energy barriers associated with each step, providing a detailed picture that is often difficult to obtain through experimental means alone. nih.govprinceton.edu

For transformations involving this compound, computational probes are particularly useful for studying:

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, especially when substituted with electron-withdrawing groups like fluorine and bromine, is susceptible to SNAr reactions. DFT calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the leaving group. By comparing the activation energies for substitution at different positions, the regioselectivity of the reaction can be predicted.

Metal-Catalyzed Cross-Coupling Reactions: Halogenated pyridines are common substrates in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies can unravel the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. acs.org These models help in understanding ligand effects, optimizing reaction conditions, and explaining observed product distributions.

C-H Activation: Recent advancements allow for the direct functionalization of C-H bonds. Computational investigation via DFT can support proposed mechanisms, such as a σ-complex assisted metathesis (σ-CAM), for these transformations. princeton.edu Understanding the thermodynamics and kinetics of C-H activation at different positions on the pyridine ring is crucial for developing selective synthetic methods.

These mechanistic studies provide invaluable insights that can guide the rational design of new synthetic routes and catalysts for modifying polyhalogenated pyridines. weizmann.ac.il

Structure-Reactivity Relationships in Polyhalogenated Pyridines

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For polyhalogenated pyridines, the type, number, and position of halogen substituents dramatically influence the molecule's properties and behavior. mdpi.comnih.gov

Key factors governing structure-reactivity relationships in compounds like this compound include:

Inductive and Resonance Effects: Halogens exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. Fluorine, being the most electronegative, has the strongest inductive effect. While halogens (except fluorine) have a weak electron-donating resonance effect (+R), the inductive effect typically dominates in pyridines.

Steric Hindrance: The size of the substituents can influence the rate and feasibility of a reaction by sterically hindering the approach of a reagent to a particular reaction site.

Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors, forming specific non-covalent interactions that can influence crystal packing, molecular aggregation, and even the course of a reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to formalize these relationships. wikipedia.orgnih.gov By correlating molecular descriptors (calculated from the structure) with experimental reactivity data, these models can predict the reactivity of new, untested compounds. nih.govmdpi.com For instance, a QSAR model could predict how changing the halogen at position 3 from bromine to chlorine would affect the rate of a specific reaction.

Table 2: Example of Substituent Effects on a Calculated Property of Pyridine This is an illustrative table demonstrating how different substituents might influence a calculated property like the pKa, which is related to reactivity.

| Substituent at C-2 | Substituent at C-3 | Substituent at C-5 | Calculated pKa |

| -H | -H | -H | 5.25 |

| -F | -H | -H | -0.44 |

| -F | -Br | -H | -2.80 |

| -F | -Br | -CH₂Cl | -3.15 (Estimated) |

Predictive Modeling for Synthetic Pathway Design and Optimization

The synthesis of complex, highly functionalized molecules like this compound can be a challenging, multi-step process. Modern computational chemistry, increasingly augmented by artificial intelligence (AI) and machine learning, offers powerful tools for designing and optimizing synthetic routes. rsc.org

These predictive modeling approaches generally fall into two categories:

Machine Learning Models: By training on large datasets of chemical reactions, machine learning models can predict the outcome of unknown reactions or suggest optimal conditions (e.g., catalyst, solvent, temperature). researchgate.net These data-driven approaches can identify novel connections and synthetic strategies that might not be obvious to a human chemist.

The goal of these predictive tools is to accelerate the process of discovering a viable synthetic pathway. For a target like this compound, a CASP tool could propose several routes starting from different pyridine precursors, while a machine learning model could help optimize the conditions for a particularly challenging halogenation or substitution step, ultimately saving significant time and resources in the laboratory.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Pyridine (B92270) Synthesis

The synthesis of pyridine derivatives is increasingly moving away from traditional, often harsh, condensation reactions towards more sustainable catalytic methods. researchgate.netnih.gov The focus is on green chemistry principles, minimizing waste and energy consumption. researchgate.net

Heterogeneous Catalysts: Zeolites, particularly HZSM-5, have shown promise in the vapor-phase synthesis of pyridines from simple, renewable feedstocks like glycerol (B35011) and ammonia (B1221849). rsc.orgresearchgate.net This approach offers a potential route to pyridine cores that can be further functionalized.

Magnetic Nanoparticles: Magnetically recoverable catalysts are being developed for multicomponent reactions to synthesize highly substituted pyridines. rsc.org These catalysts, such as silica-supported cobalt ferrite (B1171679) nanoparticles (CoFe2O4@SiO2–SO3H), offer high efficiency and easy separation, contributing to greener processes. rsc.org

Ionic Liquids (ILs): ILs are being explored as both environmentally friendly solvents and catalysts for pyridine synthesis. dntb.gov.ua Their tunable properties can lead to improved yields, enhanced selectivity, and milder reaction conditions, reducing hazardous byproducts. dntb.gov.ua

Transition Metal Catalysis: Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the de novo construction of the pyridine ring from nitriles and alkynes. researchgate.net This method allows for precise control over the substitution pattern on the pyridine ring. researchgate.net

These sustainable catalytic systems could provide more environmentally benign pathways to the precursors of 3-Bromo-5-(chloromethyl)-2-fluoropyridine, reducing the environmental footprint of its production.

Exploration of Photoredox and Electrochemistry in Pyridine Functionalization

Direct C-H functionalization of pyridines is a major goal in synthetic chemistry, as it avoids the need for pre-functionalized starting materials. rsc.orgrsc.org The electron-deficient nature of the pyridine ring makes this challenging, but photoredox catalysis and electrochemistry are emerging as powerful solutions. rsc.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical intermediates under mild conditions, which can then react with the pyridine ring. nih.govnumberanalytics.com This approach has been successfully used for C-H alkylation and heteroarylation. nih.gov The use of N-functionalized pyridinium (B92312) salts in photoredox reactions allows for exquisite regiocontrol (C2 vs. C4) under acid-free conditions, which is a significant advantage over classical Minisci-type reactions that require strongly acidic environments. acs.orgnih.gov Organic dyes and acridinium-based compounds are being developed as metal-free, sustainable photocatalysts. researchgate.net